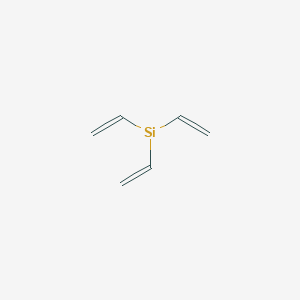

三乙烯基硅烷

描述

Trivinylsilane (C6H10Si) is a silicon compound with three vinyl (ethenyl) groups attached to a silicon atom. It is a colorless liquid with a molecular weight of 110.23 g/mol .

Synthesis Analysis

Trivinylsilane can be synthesized through the reaction of trichlorosilane with tetrahydrofuran in the presence of a catalyst. The yield is typically around 75% .Molecular Structure Analysis

Trivinylsilane consists of a silicon atom bonded to three vinyl groups (C=C) and one hydrogen atom. The molecular structure is linear, with the silicon atom at the center and the vinyl groups extending from it .Chemical Reactions Analysis

Trivinylsilane can undergo various reactions, including hydrosilylation, polymerization, and cross-coupling reactions. For example, it can react with alkenes or alkynes in hydrosilylation reactions to form new silicon-carbon bonds .科学研究应用

-

- Application : Functionalized silica nanoparticles have attracted attention due to their promising distinctive, versatile, and privileged physiochemical characteristics. They are used in advanced catalysis, drug-delivery, biomedical applications, environmental remediation applications, and wastewater treatment .

- Method : The fabrication of functionalized silica nanoparticles involves surface modification steps to enhance various properties of the silica surface .

- Results : The use of functionalized silica nanoparticles in the mentioned applications has shown promising results, although the specific outcomes depend on the particular application .

-

- Application : Silver nanoparticles are potentially useful in various fields such as photoelectric, bio-sensing, catalysis, antibacterial and other fields .

- Method : The properties of silver nanoparticles, which are determined by their size, shape, and surrounding medium, can be modulated by various synthesis methods .

- Results : The specific outcomes of using silver nanoparticles depend on their properties and the field of application .

-

Organic Synthesis and Polymer Chemistry

- Application : Trivinylsilane is often used in organic synthesis and polymer chemistry . It can serve as a monomer for polymers and as a crosslinking agent .

- Method : A common method to prepare Trivinylsilane is through an ethenolysis reaction. This involves reacting a silane compound with vinyl chloride in the presence of aluminum chloride to form Trivinylsilane .

- Results : The use of Trivinylsilane in these applications can lead to the production of high-quality silicon-based fibers, touchscreen materials, and electronic packaging materials .

-

Acylsilanes in Organic Synthesis

- Application : Acylsilanes, which are related to Trivinylsilane, have long been used in organic synthesis . They have been utilized in many fields well beyond pure organic synthesis, including photo-click reactions to polymer-backbone editing, catalytic Fisher carbene formation, and acylsilane-hydroxylation ligation .

- Method : The recently developed quick synthetic method for acylsilanes makes the chemistry even more attractive . The specific methods of application would depend on the reaction being carried out and the desired outcome .

- Results : The use of acylsilanes in these applications has shown promising results, although the specific outcomes depend on the particular application .

-

Triazine-based Covalent Organic Polymers (COPs)

- Application : In recent times, triazine-based Covalent Organic Polymers (COPs) have emerged as a central subclass of highly porous, N-rich organic materials . They are reported as highly efficient materials in a wide range of applications .

- Method : Triazine-based COPs are formed using triazine or nitrile comprising organic precursors . The specific methods of application would depend on the material being treated and the desired outcome .

- Results : The use of triazine-based COPs in these applications has shown promising results, although the specific outcomes depend on the particular application .

安全和危害

未来方向

Research on trivinylsilane could explore its applications in materials science, catalysis, and organic synthesis. Investigating its reactivity with various substrates and optimizing its synthesis methods could lead to novel applications.

属性

InChI |

InChI=1S/C6H9Si/c1-4-7(5-2)6-3/h4-6H,1-3H2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNCOGDMUGQWFQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C[Si](C=C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90723857 | |

| Record name | Triethenylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90723857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Trivinylsilane | |

CAS RN |

2372-31-8 | |

| Record name | Triethenylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90723857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,4-Dioxa-7-azaspiro[4.5]decane](/img/structure/B1590673.png)